2-(Ethylamino)-1-phenylethanol hydrochloride 2-(Ethylamino)-1-phenylethanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15978920
InChI: InChI=1S/C10H15NO.ClH/c1-2-11-8-10(12)9-6-4-3-5-7-9;/h3-7,10-12H,2,8H2,1H3;1H
SMILES:
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol

2-(Ethylamino)-1-phenylethanol hydrochloride

CAS No.:

Cat. No.: VC15978920

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylamino)-1-phenylethanol hydrochloride -

Specification

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
IUPAC Name 2-(ethylamino)-1-phenylethanol;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-2-11-8-10(12)9-6-4-3-5-7-9;/h3-7,10-12H,2,8H2,1H3;1H
Standard InChI Key ANMGVADXQFMWQV-UHFFFAOYSA-N
Canonical SMILES CCNCC(C1=CC=CC=C1)O.Cl

Introduction

Chemical and Physicochemical Properties

Structural Characteristics

2-(Ethylamino)-1-phenylethanol hydrochloride consists of a phenylethanol backbone substituted with an ethylamino group at the second carbon, protonated as a hydrochloride salt. The compound’s exact mass is 201.092 g/mol, with a polar surface area (PSA) of 32.26 Ų and a calculated partition coefficient (LogP) of 2.52 . These properties suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC10H16ClNO\text{C}_{10}\text{H}_{16}\text{ClNO}
Molecular Weight201.693 g/mol
Exact Mass201.092 g/mol
PSA32.26 Ų
LogP2.52
HS Code2922199090

Stereochemical Considerations

The compound’s chiral centers at C1 (phenylethanol) and C2 (ethylamino) confer stereoselective bioactivity. Patents describe microbial resolution methods using Staphylococcus or Rhodococcus species to isolate (R)-enantiomers, which exhibit higher affinity for β3-adrenergic receptors . For instance, enantiomeric excess (ee) exceeding 98% has been achieved via asymmetric reduction of 2-aminoacetophenone derivatives using Rhodococcus erythropolis .

Synthesis and Manufacturing

Reductive Amination Route

A widely cited synthesis involves reductive amination of (S)-2-amino-1-phenylethanol with acetaldehyde, followed by borohydride reduction :

Step 1:
(S)-2-Amino-1-phenylethanol+CH3CHOEtOH, 0°CImine Intermediate\text{(S)-2-Amino-1-phenylethanol} + \text{CH}_3\text{CHO} \xrightarrow{\text{EtOH, 0°C}} \text{Imine Intermediate}

Step 2:
Imine IntermediateNaBH4,EtOH(S)-2-(Ethylamino)-1-phenylethanol\text{Imine Intermediate} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{(S)-2-(Ethylamino)-1-phenylethanol}

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 0°C (Steps 1–2)

  • Workup: Aqueous NaOH quench, ethyl acetate extraction, silica gel chromatography (THF/EtOH/NH₄OH = 20:1:1)

Biocatalytic Asymmetric Synthesis

Patent EP0924193A1 discloses a microbial resolution process for producing (R)-enantiomers :

  • Substrate: Racemic 2-amino-1-phenylethanol

  • Biocatalyst: Candida boidinii cells

  • Reaction: Stereoselective oxidation of (S)-enantiomer to 2-aminoacetophenone, leaving (R)-enantiomer intact (ee > 99%) .

Pharmacological and Industrial Applications

Industrial Use and Regulatory Status

Classified under HS Code 2922199090, the compound falls under "amino-alcohols, their ethers, esters, and salts" . Regulatory notes include:

  • MFN Tariff: 6.5%

  • General Tariff: 30.0%

  • VAT: 17.0% (China) .

Future Research Directions

  • Stereoselective Pharmacokinetics: Comparative studies on (R)- vs. (S)-enantiomer absorption and metabolism.

  • Formulation Optimization: Development of prodrugs to enhance oral bioavailability.

  • Toxicological Profiling: Chronic toxicity assays in preclinical models.

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